2-Aminobenzanilide

Epigenetics Cancer Research Drug Discovery

Researchers frequently encounter suboptimal potency in HDAC inhibitor programs and inconsistent yields in benzimidazole cyclization. 2-Aminobenzanilide (CAS 4424-17-3) directly addresses these pain points with documented performance advantages. • **HDAC Inhibitor Programs:** Derivatives achieve nanomolar potency against HDAC1, a significant improvement over micromolar-level clinical candidates like MS-275, enabling the development of more selective anticancer agents. • **Glycan Analysis:** As a labeling reagent, 2-aminobenzanilide delivers up to a 68-fold enhancement in ESI-MS signal intensity versus procainamide, critical for detecting low-abundance glycan species. • **Benzimidazole Synthesis:** Provides robust and predictable cyclodehydration kinetics across a range of acid concentrations, ensuring higher, more consistent yields than diamino analogs. • **Supply Chain Certainty:** Well-characterized acute toxicity profile (LD₅₀ = 1 g/kg, i.p., mouse) allows for informed risk mitigation and straightforward safety protocol development.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 4424-17-3
Cat. No. B1266236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzanilide
CAS4424-17-3
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
InChIKeyFDPVTENMNDHFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzanilide Physicochemical and Handling Properties


2-Aminobenzanilide (2-Amino-N-phenylbenzamide, CAS 4424-17-3) is an aromatic amide with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . The compound exists as an off-white powder or solid under standard conditions, with a melting point of 133–134°C, a boiling point of approximately 309.6°C at 760 mmHg, a density of 1.244 g/cm³, and a calculated LogP of approximately 3.18 . It is typically stored at room temperature, away from direct sunlight, and is stable under normal handling conditions .

HDAC inhibitor development
Scaffold for structure–activity relationship studies targeting HDAC1
Glycan labeling reagent
Fluorescent tag for N-glycan profiling with MS detection
Benzimidazole synthesis
Precursor for cyclodehydration routes in heterocyclic chemistry

Why 2-Aminobenzanilide Cannot Be Substituted by Simple Analogs


The substitution of 2-Aminobenzanilide with seemingly similar compounds like 2-aminobenzamide or 2-aminobenzophenone is fraught with risk due to the unique confluence of its structural, physicochemical, and biological properties [1]. Simple substitution can lead to significant changes in molecular recognition, reaction kinetics, and biological activity [2]. This is because the specific arrangement of the amino and anilide groups in 2-Aminobenzanilide creates a distinct pharmacophore and chemical reactivity profile that is not replicated by its analogs [1].

Molecular recognition profile may shift
Simple analogs like 2-aminobenzamide lack the anilide moiety, altering hydrogen-bonding and pharmacophore geometry.
Reaction kinetics can deviate
Cyclodehydration rates differ; diamino analogs may show reduced reactivity in dilute acid conditions.
Biological activity profile is not replicated
HDAC inhibition and glycan-labeling efficiency are tied to the intact 2-aminobenzanilide structure.

Quantitative Differentiation Guide for 2-Aminobenzanilide


HDAC Inhibitory Potency vs. MS-275

A large series of 2-aminobenzanilide derivatives, designed as histone deacetylase (HDAC) inhibitors, demonstrated significantly enhanced potency compared to the clinical-stage reference compound MS-275 (Entinostat). The most potent of these 2-aminobenzanilide derivatives achieved IC₅₀ values in the two-digit nanomolar range against recombinant human HDAC1, whereas the reference compound MS-275 exhibits an IC₅₀ in the low micromolar range (approximately 0.3–0.5 μM) [1].

HDAC1 inhibition vs. MS-275
Head-to-head
Up to 30-fold increase in potency (two-digit nM vs. ~0.3–0.5 µM)
Supports HDAC1 inhibition assay context
In vitro hrHDAC1; derivative-dependent
Epigenetics Cancer Research Drug Discovery

ESI-MS Sensitivity for Glycan Labeling

In head-to-head comparative studies for N-glycan profiling by liquid chromatography-fluorescence detection coupled to electrospray ionization-mass spectrometry (LC-FLD-ESI-MS), 2-aminobenzanilide (2-AB) labeling was compared directly to procainamide labeling. While procainamide labeling provided higher fluorescence intensity (up to 15-fold higher signal intensity than 2-AB), 2-AB labeling yielded significantly improved ESI-MS efficiency, with signal intensities up to 68-fold higher than those achieved with procainamide for certain applications [1].

ESI-MS sensitivity vs. procainamide
Head-to-head
Up to 68-fold higher ESI-MS signal intensity
Supports MS-centric glycan profiling
LC-FLD-ESI-MS N-glycan analysis
Glycomics Analytical Chemistry Biopharmaceutical Analysis

Cyclodehydration Rate vs. Diamino Analog

In a direct kinetic study comparing the cyclodehydration of various 2'-aminobenzanilides in aqueous H₂SO₄ solution, 2-aminobenzanilide exhibited a significantly higher rate constant for benzimidazole formation than its 2',2-diaminobenzanilide analog [1]. The study found that the rate constant for 2',2-diaminobenzanilide falls off sharply in dilute acid solutions due to ionization of the second amino group, a limitation not observed with the mono-amino compound [1].

Cyclodehydration rate vs. diamino analog
Head-to-head
Higher and consistent rate constant; comparator rate drops in dilute acid
Supports benzimidazole synthesis route context
Aqueous H₂SO₄ conditions
Physical Organic Chemistry Chemical Kinetics Synthetic Methodology

Acute Toxicity Profile Baseline

The acute toxicity of 2-aminobenzanilide has been established, with a median lethal dose (LD₅₀) of 1 g/kg (1000 mg/kg) following intraperitoneal administration in mice . This provides a clear, quantitative benchmark for risk assessment and safe handling protocols compared to analogs with unknown or undocumented toxicity . The compound is also classified as an irritant (R36/37/38) .

Acute toxicity baseline
Data to verify
LD₅₀ = 1 g/kg (mouse, i.p.)
Provides baseline for safety protocol review
Intraperitoneal; class-specific review advised
Toxicology Chemical Safety Laboratory Safety

Optimal Research and Industrial Use Cases for 2-Aminobenzanilide


HDAC Inhibitor Scaffold for Cancer Research

For medicinal chemistry programs targeting histone deacetylases (HDACs), 2-aminobenzanilide is the superior core scaffold. Its derivatives have demonstrated nanomolar potency against HDAC1, a significant improvement over the micromolar potency of the clinical candidate MS-275 [1]. This positions 2-aminobenzanilide as the foundation for developing more potent and potentially selective anticancer agents [1].

MS-Centric N-Glycan Profiling Label

When the primary analytical endpoint is mass spectrometry (MS) sensitivity for N-glycan characterization, 2-aminobenzanilide (2-AB) is the labeling reagent of choice. It provides up to a 68-fold improvement in ESI-MS signal intensity over procainamide, making it indispensable for identifying and quantifying low-abundance glycan species in complex biopharmaceutical samples [1].

Benzimidazole Synthesis Precursor

In synthetic routes involving cyclodehydration to form benzimidazoles, 2-aminobenzanilide is the preferred starting material. Its reaction kinetics are robust and predictable across a range of acid concentrations, unlike its diamino analog which suffers from a significant rate drop-off in dilute acid [1]. This ensures higher and more consistent yields in the synthesis of this important heterocyclic motif [1].

Informed Laboratory Safety and Procurement

For laboratory procurement managers, the well-documented acute toxicity profile of 2-aminobenzanilide (LD₅₀ = 1 g/kg, i.p., mouse) provides a concrete basis for safety protocol development and risk mitigation [1]. This contrasts sharply with the procurement of less-characterized analogs, which introduces unknown and potentially higher risks into the laboratory environment [1].

Application
Selection Property
Validation Focus
HDAC pathway research
HDAC1 inhibition context
Potency evaluation against reference inhibitors
N-glycan profiling by mass spectrometry
ESI-MS sensitivity context
Signal intensity compared with alternative labels
Benzimidazole synthesis
Cyclodehydration reaction kinetics
Rate consistency in varied acid conditions
Laboratory risk assessment
Acute toxicity data availability
LD₅₀ benchmarking for safety protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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